(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one
Overview
Description
“®-5-(Hydroxymethyl)dihydrofuran-2(3h)-one” is a chemical compound with the CAS Number: 52813-63-5. It has a molecular weight of 116.12 and its IUPAC name is (5R)-5-(hydroxymethyl)dihydro-2(3H)-furanone .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H8O3 . For a detailed structural analysis, please refer to a trusted chemistry database or resource.Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment, preferably in a freezer under -20C. It appears as a liquid, solid, semi-solid, or lump depending on the conditions .Scientific Research Applications
1. Catalyst and Experimental Conditions in Biomass Conversion
(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, related to furfural and 5-hydroxymethylfurfural (HMF), is significant in transforming biomass into various chemicals and biofuels. Heterogeneous catalysis is crucial in these transformations, with the efficiency relying on the choice of metals, supports, additives, and reaction conditions. This compound plays a role in producing diverse oxygenates and hydrocarbons through catalytic processes (Chen et al., 2018).
2. Reduction with Hydrogen in Biorefinery
In the biorefinery sector, the reduction of HMF, closely related to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, with hydrogen over heterogeneous catalysts is explored. This process is integral to converting oxygen-rich compounds and can yield a variety of products through different types of reactions like hydrogenation and rearrangement (Nakagawa et al., 2013).
3. Hydrogenation for Renewable Monomers
Research on the hydrogenation of HMF to furan diols, which are potential renewable monomers, reveals the effectiveness of certain catalysts like Ru/C in achieving high yields. This area explores the possibility of converting HMF into promising renewable materials (Fulignati et al., 2019).
4. Solvent Effects in Fructose Dehydration
Studies on the dehydration of fructose to HMF, a related compound, emphasize the influence of solvent choice and the addition of inorganic salts in improving yields. This research is crucial for the production of renewable chemical platforms (Román‐Leshkov & Dumesic, 2009).
5. Catalysis for Conversion to Biofuels
The acid-catalyzed reaction of HMF with ethanol, relevant to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, showcases a route for producing biofuels or fuel additives. Research in this area focuses on understanding the catalytic performances and the stability of catalytic systems (Antunes et al., 2014).
6. Chemo- and Bio-catalysis for Value-Added Chemicals
HMF's conversion into a wide variety of valuable chemicals through chemo- and bio-catalysis is an area of active research. This involves exploring various reactions and transformations to produce high-value chemicals, highlighting the versatility of HMF and its related compounds (Xia et al., 2018).
7. Electrocatalytic Hydrogenation in Acidic Solutions
The electrocatalytic hydrogenation of HMF, closely related to (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, is another research area. This process involves studying solid metal electrodes and their product yields, highlighting the importance of reaction conditions like pH (Kwon et al., 2015).
8. Aerobic Oxidation to Furandicarboxylic Acid
The selective conversion of HMF into furandicarboxylic acid using gold nanoparticle catalysts is a significant area of research. This process emphasizes the importance of catalyst selection, reaction conditions, and the absence of metal leaching (Casanova et al., 2009).
9. Exploration of Bio-Based Chemistry
Research on furfural and HMF encompasses various fields, including catalysis, synthetic organic chemistry, and materials sciences. This exploration aids in understanding the synthesis of bio-based chemicals and the overlapping roles of catalysts, solvents, and processes (Shen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(5R)-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJFFVIMQBRN-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254377 | |
Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one | |
CAS RN |
52813-63-5 | |
Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52813-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-Hydroxymethyl-dihydro-furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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